![molecular formula C14H14N2O4S B2653677 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 2201948-25-4](/img/structure/B2653677.png)
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)azetidine-1-carboxamide
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Description
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
- Application : Researchers use this compound to construct glycosidic linkages, study carbohydrate-protein interactions, and explore glycosylation pathways. Its β-phenylthio and 6-benzyl protecting groups facilitate controlled glycosylation reactions .
- Application : Scientists investigate its potential as an antioxidant agent. The compound’s enolone unit enhances its radical-scavenging abilities, making it relevant for oxidative stress studies and drug development .
Carbohydrate Chemistry and Glycosylation
Antioxidant Properties
properties
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-9-5-10(6-13(17)19-9)20-11-7-16(8-11)14(18)15-12-3-2-4-21-12/h2-6,11H,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMSHVTTMNXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]-N-(thiophen-2-yl)azetidine-1-carboxamide |
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